molecular formula C11H8O2 B12660692 5-Benzylidenefuran-2(5H)-one CAS No. 13327-36-1

5-Benzylidenefuran-2(5H)-one

Cat. No.: B12660692
CAS No.: 13327-36-1
M. Wt: 172.18 g/mol
InChI Key: DMWDECPSZZVGPO-NTMALXAHSA-N
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Description

5-Benzylidenefuran-2(5H)-one is a useful research compound. Its molecular formula is C11H8O2 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13327-36-1

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

(5Z)-5-benzylidenefuran-2-one

InChI

InChI=1S/C11H8O2/c12-11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-8H/b10-8-

InChI Key

DMWDECPSZZVGPO-NTMALXAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C=CC(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C=C2C=CC(=O)O2

Origin of Product

United States

Chemical Synthesis and Reaction Methodologies of 5 Benzylidenefuran 2 5h One

Synthetic Pathways and Strategies for 5-Benzylidenefuran-2(5H)-one and its Analogues

Various synthetic strategies have been developed to construct the this compound scaffold, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

A primary and straightforward method for synthesizing this compound involves the condensation reaction between furan-2(5H)-one and benzaldehyde (B42025) derivatives. ontosight.ai This approach leverages the reactivity of the furanone ring to form the characteristic benzylidene substituent at the 5-position. ontosight.ai The reaction conditions can be tuned to favor the formation of the desired product, often with good yields. Thirty-eight 5-arylidene-2(5H)-furanone derivatives were synthesized using this method to explore their structure-activity relationships. koreascience.kr

Palladium-catalyzed reactions offer a powerful tool for the synthesis of complex molecules, including furanone derivatives. A tandem cross-coupling and lactonization approach can be employed to construct the this compound core. For instance, a palladium-catalyzed tandem coupling/cyclization reaction has been utilized to synthesize (Z)-5-hexylidenefuran-2(5H)-one. researchgate.net This methodology often involves the coupling of a suitable vinyl or aryl halide with a propargyl dicarbonyl compound, followed by an intramolecular cyclization to form the furanone ring. mdpi.com The proposed mechanism for the synthesis of substituted furans involves a nucleophilic attack of a 1,3-diketone on an alkyl halide, forming a 2-alkenyl-1,3-diketone intermediate that then coordinates with the palladium catalyst. mdpi.com

The vinylogous Mukaiyama aldol (B89426) reaction (VMAR) is a key transformation for the synthesis of larger molecular fragments, allowing for the incorporation of 1,5-relationships and the simultaneous generation of two new stereocenters and a double bond. nih.govmdpi.com This reaction is particularly valuable for the stereoselective preparation of γ-alkylidenebutenolides. mdpi.com In a typical procedure for synthesizing an analogue, (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one, 2(5H)-furanone is treated with a base like diisopropylethylamine (DIPEA) and a silylating agent such as tert-butyldimethylsilyltrifluoromethanesulfonate (TBDMSOTf), which also acts as a Lewis acid catalyst. mdpi.com The subsequent addition of an aldehyde, like 3,4-bis(benzyloxy)benzaldehyde, leads to the aldol addition product. mdpi.com The reaction is a critical step as it dictates the stereoselectivity of the resulting γ-alkylidenebutenolide. mdpi.comresearchgate.net

Reaction Conditions for Vinylogous Mukaiyama Aldol Reaction
ReactantReagentSolventTemperatureYieldReference
2(5H)-furanoneDIPEA, TBDMSOTf, 3,4-bis(benzyloxy)benzaldehyde, DBUDry THF-10 °C to room temperature52% (Z-isomer) mdpi.com

The stereochemistry of the exocyclic double bond in this compound is crucial for its biological activity. researchgate.net While (E)-isomers are generally less stable than their (Z)-counterparts, the formation of (Z)-isomers can be challenging in the absence of a β-substituent. mdpi.comresearchgate.net Traditional methods are often non-stereoselective. mdpi.comresearchgate.net However, stereocontrolled synthesis can be achieved. For example, the vinylogous Mukaiyama aldol reaction has been successfully employed for the stereocontrolled one-pot synthesis of (Z)-5-(3′,4′-bis(benzyloxy)benzylidene)furan-2(5H)-one. researchgate.netmdpi.com The choice of reagents and reaction conditions plays a critical role in directing the stereoselectivity. Theoretical investigations of transition states have also provided insights into new procedures to favor the Z-isomer. researchgate.net In some cases, the isomers can be distinguished by their NMR spectra, with the 1'-H proton of the E-isomer appearing at a different chemical shift than that of the Z-isomer. sorbonne-universite.fr

The formation of a silyl (B83357) enol ether from a furanone is a key step in several synthetic strategies, particularly in the context of the vinylogous Mukaiyama aldol reaction. mdpi.com The treatment of 2(5H)-furanone with a silylating agent like tert-butyldimethylsilyltrifluoromethanesulfonate (TBDMSOTf) in the presence of a base generates the intermediate 2-tert-butyldimethylsiloxyfuran. mdpi.com This intermediate then acts as a nucleophile in the subsequent aldol reaction. This method provides a reliable route to functionalized furanones.

Solid-phase synthesis offers several advantages, including simplified reaction procedures, elimination of complex purification steps, and the potential for automation. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various furanone derivatives. For instance, a solid-phase approach for the synthesis of 4-amino-5-hydroxy-2(5H)-furanones has been reported, where substituents at the 3- and 4-positions can be varied independently. scienceasia.org Another efficient three-step solid-phase synthesis of 3,5-disubstituted-2-aminofuranones has been developed using α-hydroxy acids loaded on a resin as acylating agents. nih.govresearchgate.net

Comparison of Synthetic Methodologies
MethodologyKey FeaturesAdvantagesReference
Condensation ReactionsDirect reaction of furanone with an aldehyde.Straightforward, good for generating libraries of derivatives. ontosight.ai, koreascience.kr
Palladium-Catalyzed ReactionsTandem cross-coupling and lactonization.High efficiency, access to complex structures. researchgate.net, mdpi.com
Vinylogous Mukaiyama Aldol ReactionStereoselective C-C bond formation.Good stereocontrol, synthesis of larger fragments. mdpi.com, nih.gov, mdpi.com
Solid-Phase SynthesisReactions performed on a polymer support.Simplified purification, potential for automation. scienceasia.org, nih.gov, researchgate.net

Modifications of Side Chains and Ring Systems within Furanone Scaffolds

The functionalization of the furanone core and its appended side chains is a key strategy for diversifying the chemical space of these molecules and for structure-activity relationship studies.

One approach involves the modification of a pre-existing furanone scaffold. For instance, a series of 3(2H)-furanones were synthesized with various side chains by first preparing a parent 3(2H)-furanone through the hydrogenolysis and subsequent acid hydrolysis of isoxazole (B147169) derivatives. nih.gov This parent compound then serves as a versatile intermediate for introducing different side chains. nih.gov For example, the side chain of a furanone derivative was elongated using allylmagnesium bromide. nih.gov

Another strategy focuses on building the furanone ring with the desired side chains already incorporated into the starting materials. This can be achieved through multi-step synthetic sequences. For instance, a key ketone intermediate can be treated with a Grignard reagent containing a protected functional group, which can be later elaborated to form the final side chain. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties. This is often achieved by introducing various substituents onto the benzylidene group or the furanone ring itself.

Halogenated Analogues

Halogenated derivatives of furanones are of interest due to the unique properties conferred by halogen atoms. The synthesis of such compounds can be achieved through various methods. One common approach involves the use of halogenated starting materials. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones, which are versatile reactants, can be synthesized from mucohalogenic acids. researchgate.net These dihalogenated furanones possess two labile halogen atoms that can be readily displaced for the introduction of other functional groups. researchgate.net

In another example, a series of optically active sulfur-containing 2(5H)-furanone derivatives were synthesized starting from 3,4-dihalo-2(5H)-furanones. mdpi.com These were prepared through the acid-catalyzed reaction of mucochloric or mucobromic acids with chiral alcohols like l-menthol (B7771125) and l-borneol. mdpi.com The resulting halogenated furanones served as precursors for further transformations.

Aromatic and Heteroaromatic Substituted Analogues

The introduction of aromatic and heteroaromatic substituents onto the this compound scaffold can significantly influence its electronic and steric properties. A general method for preparing such derivatives involves the condensation of a 4-substituted-furan-2(5H)-one with an appropriate aromatic or heteroaromatic aldehyde. scispace.com

For instance, a series of 4-substituted-5-alkylidene-2,5-dihydrofuran-2-ones were synthesized where the alkylidene group was derived from various aromatic and heteroaromatic aldehydes. scispace.com This was achieved by reacting a 4-(piperidin-1-ylmethyl)furan-2(5H)-one with the desired aldehyde in the presence of anhydrous sodium carbonate. scispace.com Similarly, substituted benzoic acid hydrazides have been condensed with both substituted aromatic and heteroaromatic aldehydes to yield target products. researchgate.net

The following table provides examples of synthesized aromatic and heteroaromatic substituted furanone derivatives and their reported yields.

Compound NameYield (%)
(Z)-4-((Benzyl(methyl)amino)methyl)-5-(furan-2-ylmethylene)furan-2(5H)-one44%
(Z)-4-((Benzyl(methyl)amino)methyl)-5-(4-(dimethylamino)benzylidene)furan-2(5H)-one70%
4-(Piperidin-1-ylmethyl)furan-2(5H)-one85%

Multi-Component Reaction Approaches to Furanone Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like furanone derivatives from simple starting materials in a single step.

Several MCR strategies have been developed for the synthesis of furanones. One such method involves the palladium-catalyzed three-component reaction of ynones, imines, and aryl iodides to afford fully substituted alkylidene-furan-3(2H)-ones. acs.org This reaction proceeds through a sequence of a Mannich reaction followed by chemo- and regioselective oxypalladation and reductive elimination. acs.org Another example is the synthesis of furanone derivatives using a multicomponent reaction of 15-nonacosanole, extracted from Fumaria officinalis, with other reactants. researchgate.net

Chemical Transformations and Reactivity of the this compound Scaffold

The inherent reactivity of the this compound scaffold allows for a variety of chemical transformations, leading to the formation of more complex heterocyclic systems.

Cyclization Reactions of Furanone Derivatives

The furanone ring can participate in various cyclization reactions, serving as a building block for the synthesis of fused and spirocyclic compounds. These reactions often exploit the reactivity of the double bond and the carbonyl group within the furanone core.

For example, furanone derivatives can undergo intramolecular cyclization reactions to form more complex polycyclic structures. In one instance, a novel protocol was developed for the synthesis of highly functionalized benzo[b] Current time information in Bangalore, IN.bohrium.comdiazocin-6(5H)-one derivatives from 2-aryl-1H-indoles and 1,1-enediamines, which involves a cascade of reactions including intramolecular cyclization. rsc.org Similarly, an efficient one-pot synthesis of diverse isobenzofuranone and isoindolobenzoxazinone derivatives has been achieved through an acid/base-steered cascade cyclization. mdpi.com

Furthermore, metal-catalyzed cyclization reactions are also prevalent. For instance, mercury(II)-salt-mediated cyclization of alkynoic acids can lead to the formation of furan-like derivatives. nih.gov Additionally, a metal- and additive-free radical-triggered nitration/cyclization has been developed to construct indolo[2,1-α]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-one derivatives. rsc.org

Derivatization to Other Heterocyclic Systems, e.g., Pyrrolones

The α,β-unsaturated γ-lactone core of 5-benzylidenefuran-2(5H)-ones serves as a versatile scaffold for the synthesis of other heterocyclic systems through derivatization. One notable transformation is the conversion of the furanone ring into a pyrrolone (or pyrrolinone) ring system. This is typically achieved by reacting the furanone with primary amines.

The reaction of a furanone derivative with a primary amine, such as benzylamine (B48309), can yield different products depending on the reaction conditions. For instance, the reaction of 3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-one with benzylamine at room temperature results in the opening of the lactone ring to form an open-chain N-benzylamide. However, when the same reaction is conducted under refluxing conditions, it proceeds further to yield the corresponding pyrrolone, specifically 3-(4-Nitrobenzylidene)-5-phenyl-1-benzyl-2(3H)-pyrrolone. researchgate.net This transformation involves the initial nucleophilic attack of the amine on the lactone, followed by cyclization and dehydration to form the more thermodynamically stable five-membered nitrogen-containing ring.

The reactivity of the furanone system is influenced by the substituents on the ring. The presence of labile groups, such as halogens on the 3 and 4 positions, can offer additional pathways for substitution and cyclization reactions. researchgate.net The reaction with nitrogen nucleophiles like primary amines provides a direct route to functionalized pyrrolones, which are themselves important structural motifs in medicinal chemistry.

Detailed research findings on this transformation are summarized in the table below.

ReactantReagentConditionsProductReference
3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-oneBenzylamineRoom TemperatureOpen-chain N-benzylamide researchgate.net
3-(4-Nitrobenzylidene)-5-phenylfuran-2(3H)-oneBenzylamineReflux3-(4-Nitrobenzylidene)-5-phenyl-1-benzyl-2(3H)-pyrrolone researchgate.net

Spectroscopic Characterization and Structural Elucidation of 5 Benzylidenefuran 2 5h One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 5-Benzylidenefuran-2(5H)-one, including the geometry of the exocyclic double bond, which gives rise to (E) and (Z) isomers. The chemical environment of each proton and carbon atom is unique, resulting in a distinct NMR spectrum that allows for unambiguous assignment.

The key to differentiating the (E) and (Z) isomers lies in the chemical shifts of the protons on the furanone ring and the exocyclic methine proton. In closely related derivatives, such as (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one, specific signals are used for this assignment. For the (Z)-isomer, the proton at the C3 position of the furanone ring (H3) typically appears as a doublet around δ 6.15 ppm, while the exocyclic methine proton (H6) presents as a singlet at approximately δ 5.91 ppm mdpi.com. In contrast, the (E)-isomer shows a slight downfield shift for the H3 proton, which is observed as a doublet near δ 6.21 ppm mdpi.com. These subtle but significant differences in chemical shifts, arising from the different spatial arrangement and resulting anisotropic effects of the phenyl ring relative to the furanone core, are crucial for isomeric assignment.

¹³C NMR spectroscopy provides further structural confirmation. The carbonyl carbon (C2) of the lactone ring is typically the most deshielded, appearing in the δ 170-175 ppm region nih.gov. The olefinic carbons of the furanone ring (C3 and C4) and the exocyclic double bond (C5 and C6) resonate in the δ 115-150 ppm range. The aromatic carbons of the benzylidene group show signals in the characteristic δ 125-140 ppm region.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ) for Isomers of this compound Derivatives

Proton(Z)-Isomer (ppm)(E)-Isomer (ppm)MultiplicityCoupling Constant (J) in Hz
H3~6.15 mdpi.com~6.21 mdpi.comDoublet (d)~5.2
H4~7.40~7.40Doublet (d)~5.2
H6 (exo-methine)~5.91 mdpi.com~5.91Singlet (s)N/A
Aromatic-H~7.30-7.55~7.30-7.55Multiplet (m)N/A

Note: Data is based on closely related substituted derivatives and typical ranges. Actual values may vary slightly.

Interactive Data Table: Typical ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AtomChemical Shift Range (ppm)Hybridization
C2 (C=O)170-175 nih.govsp²
C3120-125sp²
C4145-150sp²
C5140-145sp²
C6 (exo-methine)115-120sp²
Aromatic C (quaternary)130-135sp²
Aromatic CH128-130sp²

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching of the α,β-unsaturated γ-lactone ring. This band is typically observed in the range of 1740-1780 cm⁻¹. Conjugation with the exocyclic double bond shifts this absorption to a lower wavenumber compared to a saturated lactone.

Other significant absorptions include:

C=C Stretching: Bands in the 1600-1680 cm⁻¹ region arise from the carbon-carbon double bonds in both the furanone ring and the exocyclic benzylidene moiety nist.gov.

Aromatic C-H Stretching: Aromatic C-H bonds of the phenyl group typically show sharp absorption peaks just above 3000 cm⁻¹ (approx. 3010-3100 cm⁻¹) nist.gov.

Olefinic C-H Stretching: The C-H bonds on the furanone ring and the exocyclic double bond also absorb in the 3000-3100 cm⁻¹ region.

C-O Stretching: The C-O single bond stretching of the lactone ester group gives rise to strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupBond VibrationCharacteristic Absorption Range (cm⁻¹)Intensity
α,β-Unsaturated γ-LactoneC=O Stretch1740 - 1780Strong
Alkene / AromaticC=C Stretch1600 - 1680 nist.govMedium-Weak
Aromatic / Alkene=C-H Stretch3010 - 3100 nist.govMedium-Weak
EsterC-O Stretch1000 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of the compound is C₁₁H₈O₂, giving it a molecular weight of approximately 172.05 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 172.

The fragmentation of the molecular ion provides a unique fingerprint that helps to confirm the structure. Common fragmentation pathways for butenolides and aromatic compounds include:

Loss of Carbon Monoxide: A characteristic fragmentation of lactones is the loss of a CO molecule (28 Da), which would lead to a fragment ion at m/z = 144.

Loss of a Hydrogen Radical: Cleavage of a hydrogen atom can result in a peak at M-1 (m/z = 171).

Cleavage of the Benzyl (B1604629) Group: Fragmentation can occur at the exocyclic double bond, potentially leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91 or a phenyl radical.

Furanone Ring Fragmentation: The furanone ring itself can undergo cleavage, leading to smaller fragment ions. For the parent 2(5H)-furanone, significant peaks are observed at m/z 55 and 39 nist.gov.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which confirms the elemental composition. For a related compound, (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one, the calculated mass for the [M+H]⁺ ion was 385.14397 m/z, with the experimental value being 385.14401 m/z, demonstrating the high accuracy of this technique mdpi.com.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

m/z ValueProposed Fragment IonIdentity
172[C₁₁H₈O₂]⁺Molecular Ion (M⁺)
171[C₁₁H₇O₂]⁺[M-H]⁺
144[C₁₀H₈O]⁺[M-CO]⁺
115[C₉H₇]⁺[M-CO-CHO]⁺
91[C₇H₇]⁺Tropylium Ion
77[C₆H₅]⁺Phenyl Ion

Computational Chemistry and Theoretical Investigations of 5 Benzylidenefuran 2 5h One

Quantum Mechanical Calculations for Conformation and Stability Analysis

Quantum mechanical (QM) calculations are fundamental in determining the three-dimensional structure and relative stability of different molecular conformations. nih.govspringernature.com These methods offer greater accuracy than traditional force-field approaches, albeit at a higher computational expense. nih.gov For molecules with rotatable bonds, such as 5-benzylidenefuran-2(5H)-one, identifying the lowest energy conformers is key to understanding their physical properties and biological interactions.

Theoretical investigations into the synthesis of (Z)-5-(3′,4′-bis(benzyloxy)benzylidene)furan-2(5H)-one utilized Density Functional Theory (DFT) quantum mechanical calculations to analyze the reaction's transition states. unimi.itmdpi.com These calculations revealed that the exo-conformation of the reaction intermediate is slightly favored energetically over the endo-conformation. unimi.it This type of analysis is critical for predicting and explaining the stereoselectivity of synthetic routes. unimi.itmdpi.com

While extensive conformational analyses on the unsubstituted this compound are not widely documented, studies on structurally related molecules provide valuable insights. For instance, a detailed conformational analysis of 5-benzylimidazolidin-4-one derivatives using state-of-the-art quantum-chemical methods identified multiple stable conformers. ethz.ch Calculations showed that the energy differences between staggered and eclipsed conformations around the benzylic C-C bond were small (less than 2 kcal/mol), suggesting that the benzyl (B1604629) group is more or less freely rotating at ambient temperatures. ethz.ch Such findings highlight the flexibility of the benzylidene moiety and the subtle energetic balance between different spatial arrangements, a principle that is applicable to the furanone counterpart.

Molecular Docking Studies and Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. researchgate.net This method is instrumental in structure-based drug design for evaluating binding affinity, understanding interaction mechanisms, and screening large compound libraries for potential inhibitors. researchgate.net

The furanone scaffold is a component of numerous natural products with a wide range of biological activities, making its derivatives attractive candidates for enzyme inhibition studies. unimi.it While specific docking studies targeting this compound are not extensively published, research on the closely related 2-benzylidenebenzofuran-3(2H)-one (aurone) scaffold demonstrates the utility of this approach. A series of aurone (B1235358) derivatives were synthesized and evaluated as inhibitors of alkaline phosphatase (AP). researchgate.netrsc.org Molecular modeling studies were performed to understand the binding interactions of these compounds with the target enzyme. researchgate.net The most potent inhibitor from this series, compound 20 (see table of compounds), was found to inhibit human intestinal alkaline phosphatase (h-IAP) through a non-competitive pathway. researchgate.net Further molecular dynamics simulations were conducted to assess the stability of the protein-ligand complex and confirm the binding affinity. researchgate.net

The following table presents the inhibitory activity of selected 2-benzylidenebenzofuran-3(2H)-one derivatives against alkaline phosphatase, showcasing the structure-activity relationships that can be rationalized through docking studies.

CompoundIC₅₀ (μM)
122.163 ± 0.048
152.146 ± 0.056
162.132 ± 0.034
181.154 ± 0.043
201.055 ± 0.029
212.326 ± 0.059
KH₂PO₄ (Standard)2.80 ± 0.065

Data sourced from a study on 2-benzylidenebenzofuran-3(2H)-one derivatives as alkaline phosphatase inhibitors. researchgate.netrsc.org

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. ijper.orgnih.gov These models are vital in drug discovery for predicting the activity of new molecules, guiding lead optimization, and understanding the molecular features required for a desired biological effect. ijper.orgnih.gov

Computational SAR analyses have been successfully applied to scaffolds related to this compound. For the aforementioned 2-benzylidenebenzofuran-3(2H)-ones, a detailed SAR analysis was conducted to justify the observed inhibitory activities against alkaline phosphatase. researchgate.netrsc.org The study highlighted how the nature and position of substituents on the benzylidene ring significantly influenced the inhibitory potential. rsc.org

Similarly, 2D and 3D-QSAR modeling has been performed on 5-benzyl-4-thiazolinone derivatives, which share the benzylidene moiety, to predict their activity as influenza neuraminidase inhibitors. nih.gov These studies generated robust models (e.g., GFA-MLR with R² = 0.8414 and CoMFA with R² = 0.9030) that identified key molecular descriptors responsible for the inhibitory activity. nih.gov Such models provide a mathematical framework to guide the design of new, more potent analogues. nih.gov Although a specific QSAR model for this compound derivatives was not found, these examples demonstrate the power of the methodology for this general class of compounds.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. irjweb.comscirp.org It is widely employed to calculate properties such as molecular orbital energies, charge distribution, and reactivity descriptors. irjweb.comajchem-b.com Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comscirp.org A smaller gap generally implies higher reactivity. nih.gov

A computational study explored the properties of 2(5H)-furanone and its 5-methyl and 5-phenyl derivatives using DFT. ajchem-b.com The 5-phenyl derivative is a close structural analogue of this compound. The calculations focused on total energy, HOMO and LUMO energy levels, the HOMO-LUMO gap, and other electronic properties like hardness and softness. ajchem-b.com The results indicated that the introduction of a phenyl group at the 5-position leads to better reactivity and electronic properties compared to the unsubstituted or 5-methyl furanone. ajchem-b.com

The following table summarizes the calculated electronic properties for 2(5H)-furanone and its 5-phenyl derivative, illustrating the influence of the phenyl substituent.

Property2(5H)-Furanone2(5-Phenyl)-Furanone
Total Energy (a.u.)-304.70-534.61
E_HOMO (eV)-6.99-6.15
E_LUMO (eV)-0.98-1.78
Energy Gap (ΔE) (eV)6.014.37
Hardness (η)3.012.19
Softness (S)0.170.23
Dipole Moment (Debye)4.544.44

Data adapted from a computational study on furanone derivatives. ajchem-b.com

These DFT calculations, along with others used to assign the configuration of furanone diastereomers by comparing computed and experimental NMR data, underscore the method's accuracy and utility in characterizing the fundamental electronic nature of these molecules. nih.gov

Biological Activity and Mechanistic Studies of 5 Benzylidenefuran 2 5h One and Its Analogues

Anticancer Activity and Cellular Mechanisms

Derivatives of 5-benzylidenefuran-2(5H)-one have emerged as promising candidates for cancer therapy due to their ability to modulate key cellular processes involved in tumor growth and survival. Research has highlighted their capacity to induce programmed cell death, inhibit critical signaling pathways, and arrest cell proliferation across various cancer cell lines.

A fundamental mechanism through which this compound analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the intrinsic apoptotic pathway, which is heavily reliant on the mitochondria.

One notable analogue, (Z)-3,4-dibromo-5-(3-methoxy-4-((3,5,6-trimethylpyrazin-2-yl)methoxy)benzylidene)furan-2(5H)-one (referred to as 6w), has demonstrated significant pro-apoptotic activity in the human leukemia cell line U937. nih.gov Treatment with this compound led to an increase in apoptosis, which was accompanied by a distinct change in the mitochondrial membrane potential. nih.gov The disruption of the mitochondrial membrane potential is a critical event in the initiation of the apoptotic cascade. semanticscholar.orgnih.govnih.govniscpr.res.in This disruption often leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. In the case of compound 6w, its effect on the mitochondrial membrane potential was associated with the upregulation of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Similarly, other derivatives of the furan-2(5H)-one scaffold have been shown to induce apoptosis through mitochondrial dysfunction in various cancer cell lines. nih.govmdpi.com For instance, the benzofuran (B130515) derivative BL-038 was found to decrease the mitochondrial membrane potential in human chondrosarcoma cells, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3. nih.gov Chalcone 5, a structurally related compound, also triggered the intrinsic mitochondrial apoptotic pathway in mouse colon carcinoma cells by disrupting the mitochondrial membrane potential and causing the release of cytochrome c. niscpr.res.in These findings underscore the central role of mitochondria in the apoptotic mechanism of these compounds.

Table 1: Effect of this compound Analogues on Apoptosis and Mitochondrial Membrane Potential

CompoundCell LineObserved EffectKey Findings
(Z)-3,4-dibromo-5-(3-methoxy-4-((3,5,6-trimethylpyrazin-2-yl)methoxy)benzylidene)furan-2(5H)-one (6w)U937 (Human Leukemia)Increased apoptosis and changes in mitochondrial membrane potential. nih.govUpregulation of Bax, caspase-3, and caspase-9; downregulation of Bcl-2. nih.gov
BL-038 (Benzofuran derivative)JJ012 and SW1353 (Human Chondrosarcoma)Induced apoptosis and decreased mitochondrial membrane potential. nih.govMediated by the intrinsic mitochondria-mediated apoptotic pathway. nih.gov
Chalcone 5CT-26 (Mouse Colon Carcinoma)Induced apoptosis and disrupted mitochondrial membrane potential. niscpr.res.inTriggered the inner mitochondrial apoptotic pathway. niscpr.res.in

The anticancer activity of this compound derivatives is also attributed to their ability to interfere with crucial signaling pathways that regulate cell survival, proliferation, and inflammation. Among the key targets are the nuclear factor-kappa B (NF-κB), glycogen (B147801) synthase kinase-3β (GSK-3β), and peroxisome proliferator-activated receptor-gamma (PPARγ) pathways.

The NF-κB signaling pathway is a critical regulator of the cellular inflammatory response and is often constitutively active in cancer cells, promoting their survival and proliferation. nih.gov Several studies have demonstrated that furanone derivatives can effectively inhibit this pathway. For example, the antitumor effect of the analogue 6w in leukemia cells was shown to stem from its ability to inhibit the PPARγ-dependent expression of NF-κB. nih.gov Ascofuranone, a natural fungal compound with a related structure, also demonstrated the ability to inhibit the nuclear translocation of NF-κB in RAW 264.7 macrophages. plos.org

GSK-3β is another important enzyme that is often dysregulated in cancer and plays a role in cell proliferation and survival. nih.gov The inhibition of GSK-3β has been identified as a promising therapeutic strategy. mdpi.comresearchgate.net The aforementioned compound 6w was also found to suppress GSK-3β in human leukemia cancer cells, contributing to its anticancer effects. nih.gov

PPARγ is a nuclear receptor that has been implicated in the regulation of cell proliferation and apoptosis. nih.govnih.gov Agonists of PPARγ have been shown to effectively inhibit proliferation and induce apoptosis in various human cancer cell lines. nih.gov A series of 5-benzylidene-3,4-dihalo-furan-2-one derivatives were identified as PPARγ agonists, and their antitumor effects were evaluated. nih.gov This suggests that the modulation of PPARγ activity is another mechanism through which these compounds can exert their anticancer effects.

Table 2: Inhibition of Key Signaling Pathways by this compound Analogues

Compound/AnalogueSignaling PathwayCellular ModelOutcome
(Z)-3,4-dibromo-5-(3-methoxy-4-((3,5,6-trimethylpyrazin-2-yl)methoxy)benzylidene)furan-2(5H)-one (6w)NF-κB and GSK-3βU937 (Human Leukemia)Inhibition of PPARγ-dependent expression of NF-κB and GSK-3β. nih.gov
AscofuranoneNF-κBRAW 264.7 (Murine Macrophages)Inhibited nuclear translocation of NF-κB. plos.org
5-Benzylidene-3,4-dihalo-furan-2-one derivativesPPARγVarious cancer cell linesActed as PPARγ agonists, leading to antitumor effects. nih.gov

A crucial aspect of anticancer drug discovery is the ability of a compound to inhibit the uncontrolled proliferation of cancer cells. Numerous studies have documented the potent anti-proliferative activity of this compound and its analogues against a variety of cancer cell lines.

For instance, a series of 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives, which share a similar core structure, were screened for their anti-proliferative activity. semanticscholar.org One compound, designated as 1d, exhibited strong anti-proliferative effects in multiple cancer cell lines. semanticscholar.org Further investigation revealed that this compound induced S-phase cell cycle arrest, thereby halting cell division. semanticscholar.org Similarly, new bis-2(5H)-furanone derivatives have been synthesized and shown to possess significant inhibitory activity against C6 glioma cells, with one compound (4e) having an IC50 value of 12.1 μM. nih.gov This compound was also found to induce cell cycle arrest at the S-phase in C6 cells. nih.gov

The anti-proliferative effects are not limited to a single cancer type. Derivatives of 5-benzylidene-3,4-dihalo-furan-2-one have been evaluated for their antitumor effects against various cancer cell lines, with a particular analogue showing potent activity against the leukemia cell line U937. nih.gov Moreover, simple 2(5H)-furanone derivatives have demonstrated selective cytotoxicity towards the non-small cell lung cancer cell line A549. nih.gov The ability to inhibit the proliferation of rapidly dividing tumor cells is a key characteristic of these compounds. mdpi.com

Table 3: Anti-proliferative Activity of this compound Analogues in Specific Cancer Cell Lines

Compound/AnalogueCancer Cell LineIC50 ValueMechanism
Compound 1d (5-hydoxy-1H-pyrrol-2-(5H)-one derivative)Multiple cancer cell linesNot specifiedInduction of S-phase cell cycle arrest. semanticscholar.org
Compound 4e (bis-2(5H)-furanone derivative)C6 (Glioma)12.1 μM nih.govInduction of S-phase cell cycle arrest. nih.gov
(Z)-3,4-dibromo-5-(3-methoxy-4-((3,5,6-trimethylpyrazin-2-yl)methoxy)benzylidene)furan-2(5H)-one (6w)U937 (Leukemia)Not specifiedSignificant cytotoxicity. nih.gov
Simple 2(5H)-furanone derivativesA549 (Non-small cell lung cancer)Not specifiedSelective cytotoxicity. nih.gov

Antimicrobial and Antifungal Activities

In addition to their anticancer properties, this compound and its analogues have demonstrated significant potential as antimicrobial and antifungal agents. Their ability to combat pathogenic microorganisms is a growing area of research interest.

Bacterial resistance to conventional antibiotics is a major global health concern, necessitating the development of novel antimicrobial agents. Derivatives of 2(5H)-furanone have been intensively studied for their antimicrobial and anti-biofilm activities. nih.gov Biofilms are communities of bacteria encased in a self-produced matrix, which makes them highly resistant to antibiotics. researchgate.net

Several synthetic furanones have been shown to inhibit biofilm formation by various bacteria. nih.gov For instance, 2(5H)-furanone has been reported to be a quorum sensing (QS) inhibitor, interfering with the cell-to-cell communication that bacteria use to coordinate biofilm formation. nih.govfrontiersin.orgelsevierpure.com One study showed that 2(5H)-furanone exhibited QS inhibition activity against a wide range of N-Acylhomoserine lactones (AHLs), which are signaling molecules used in quorum sensing. nih.gov This compound also significantly reduced biofilm formation by Aeromonas hydrophila, a bacterium isolated from a bio-fouled reverse osmosis membrane. nih.gov

Furthermore, a novel sulfonyl derivative of 2(5H)-furanone, F105, has been shown to possess antibacterial activity against both planktonic and biofilm-embedded Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov This compound exhibited a minimal inhibitory concentration (MIC) of 10 mg/L and a minimal bactericidal concentration (MBC) of 40 mg/L. nih.gov Importantly, F105 was also effective in preventing biofilm formation. nih.gov

Table 4: Antibacterial and Anti-biofilm Activity of 2(5H)-Furanone Derivatives

CompoundBacterial StrainActivityKey Findings
2(5H)-FuranoneAeromonas hydrophilaInhibition of biofilm formation. nih.govActs as a quorum sensing inhibitor. nih.gov
F105 (3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone)Staphylococcus aureus (including MRSA)Antibacterial and anti-biofilm. nih.govMIC: 10 mg/L; MBC: 40 mg/L. nih.gov
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-onesE. coli, B. cereus, MRSA, P. aeruginosaAntibacterial and anti-biofilm. mdpi.comnih.govresearchgate.netSome compounds showed better activity than reference drugs against resistant strains. mdpi.comnih.govresearchgate.net

Fungal infections, particularly those caused by opportunistic pathogens, pose a significant threat to immunocompromised individuals. The development of new antifungal agents with novel mechanisms of action is therefore crucial. Several studies have highlighted the antifungal potential of this compound and its analogues. nih.govresearchgate.netsci-hub.semdpi.comresearchgate.net

The antifungal activity of 5-benzylidene pyrrolone and furanone derivatives has been evaluated against Neurospora crassa, with the structure-activity relationship being established. nih.gov Benzofuran-5-ol derivatives have also been synthesized and tested for their in vitro antifungal activity against Candida species, Aspergillus species, and Cryptococcus neoformans, with many showing promising results. researchgate.net

A variety of 2-acylbenzo- and 2-acylnaphthohydroquinones, which are structurally related, were evaluated for their antifungal activity against diverse Candida and filamentous fungi strains. mdpi.com One compound, 2-octanoylbenzohydroquinone, was found to be the most active, with MIC values ranging from 2 to 16 µg/mL. mdpi.com Notably, this compound showed significant activity against Candida krusei, a species known for its intrinsic resistance to some antifungal drugs. mdpi.com The essential oil of Nandina domestica Thunb., which contains 2(5H)-furanone as a major component, exhibited high antifungal activity against Microsporum canis, Trichophyton rubrum, and T. mentagrophytes. nih.gov

Table 5: Antifungal Activity of this compound and Related Compounds

Compound/DerivativeFungal Strain(s)Activity/MICSource/Reference
5-Benzylidene furanone derivativesNeurospora crassaAntifungal activity demonstrated. nih.gov nih.gov
Benzofuran-5-ol derivativesCandida spp., Aspergillus spp., Cryptococcus neoformansGood antifungal activity. researchgate.net researchgate.net
2-OctanoylbenzohydroquinoneCandida spp., Filamentous fungiMIC: 2-16 µg/mL. mdpi.com mdpi.com
2(5H)-Furanone (from Nandina domestica Thunb. essential oil)Microsporum canis, Trichophyton rubrum, T. mentagrophytesHigh antifungal activity. nih.gov nih.gov

Anti-inflammatory and Analgesic Properties

The furanone scaffold, particularly the this compound core, has been a subject of interest in the quest for novel anti-inflammatory and analgesic agents. Research has primarily focused on its ability to modulate key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).

Modulation of Cyclooxygenase (COX) Isozymes

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and is upregulated at sites of inflammation. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

A series of 2-furanone derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2. nih.gov Several of these compounds demonstrated significant inhibitory activity, with some showing notable selectivity for the COX-2 isozyme. For instance, in one study, a number of pyridazinone derivatives synthesized from 2-furanone precursors were found to be potent anti-inflammatory agents with dual COX-2/15-LOX inhibition activities. nih.gov

Quantitative structure-activity relationship (QSAR) analyses have also been conducted on furanone derivatives to understand the structural requirements for potent COX-2 inhibition. researchgate.netresearchgate.net These studies have highlighted the importance of specific electronic and steric properties of the substituents on the furanone ring for optimal interaction with the active site of the COX-2 enzyme. The insights gained from these computational studies can aid in the design of more potent and selective furanone-based COX-2 inhibitors. researchgate.netresearchgate.net

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
2a 4.53 ± 0.120.35 ± 0.0112.94
2b 6.97 ± 0.120.28 ± 0.0124.89
2c 3.93 ± 0.060.42 ± 0.029.36
3a 8.37 ± 0.120.19 ± 0.0144.05

Table 1: In vitro COX-1 and COX-2 inhibitory activities of selected 2-furanone derivatives. nih.gov

Investigation of Lipoxygenase (LOX) Inhibition

The lipoxygenase (LOX) pathway is another important route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation and allergic responses. nih.govmdpi.com The 5-lipoxygenase (5-LOX) enzyme is a key player in this pathway, and its inhibition is a therapeutic target for inflammatory conditions. nih.govmdpi.com

Several furanone and benzofuran derivatives have been investigated for their potential to inhibit LOX enzymes. nih.govnih.govnih.govnih.gov In a study focused on 2-furanone derivatives, several compounds exhibited dual inhibition of both COX-2 and 15-LOX. nih.gov This dual inhibitory action is considered a promising strategy for developing anti-inflammatory agents with a broader spectrum of activity and potentially a better safety profile. d-nb.info

For example, certain pyridazinone derivatives derived from 2-furanones were identified as potent dual inhibitors of COX-2 and 15-LOX, suggesting that the furanone scaffold can be effectively utilized to design multi-target anti-inflammatory agents. nih.gov

Compound15-LOX IC50 (µM)
2a 5.10 ± 0.10
2b 4.40 ± 0.10
2c 6.13 ± 0.12
3a 2.33 ± 0.04

Table 2: In vitro 15-LOX inhibitory activity of selected 2-furanone derivatives. nih.gov

Other Biological Activities of the Furanone Scaffold

Beyond its anti-inflammatory and analgesic potential, the furanone scaffold has been explored for a range of other biological activities, demonstrating its versatility in medicinal chemistry.

Anticonvulsant Activity

The search for new and effective anticonvulsant drugs is an ongoing effort in the management of epilepsy. Several studies have investigated the anticonvulsant potential of compounds containing a furanone or a related heterocyclic core. For instance, a series of dihydrofuran-2(3H)-one (γ-butyrolactone) derivatives were synthesized and tested for their anticonvulsant activity in the maximal electroshock (MES) test in mice. nih.gov Several of these lactones were found to be effective at doses of 100 and 300 mg/kg. nih.gov

Furthermore, research on furochromone, benzofuran, and flavone (B191248) derivatives has also revealed promising anticonvulsant properties. nih.gov In one study, certain substituted furochromone and benzofuran derivatives showed 100% protection in the subcutaneous pentylenetetrazole (scPTZ) induced seizures model at a dose of 300 mg/kg. nih.gov The structure-activity relationship studies from this research provided valuable insights into the structural features required for anticonvulsant activity within this class of compounds. nih.gov The pyrrolidine-2,5-dione ring, which shares some structural similarities with the furanone core, is also a well-known pharmacophore for anticonvulsant activity. mdpi.com

Antiviral Properties

The furanone scaffold has also been investigated for its potential antiviral activity. Research into benzofuran derivatives has shown promising results against a variety of DNA and RNA viruses. nih.govnih.gov For example, certain 1-(7-alkoxy-2-benzofuranyl)ethanone derivatives exhibited specific activity against respiratory syncytial virus (RSV). nih.gov Another benzofuran derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was found to be active against the influenza A virus. nih.gov

More recently, a series of benzofuran derivatives were identified as agonists of the Stimulator of Interferon Genes (STING) pathway, leading to the induction of type I interferons and subsequent inhibition of viral replication. nih.gov These compounds demonstrated potent antiviral activity against human coronavirus 229E and SARS-CoV-2 at nanomolar concentrations. nih.gov Flavonoids, a class of natural products that can contain a furanone-like moiety, are also well-documented for their broad-spectrum antiviral activities. kaust.edu.sa

Potential in Enzyme Inhibition Studies

The furanone scaffold has proven to be a versatile template for the design of various enzyme inhibitors. As discussed in the preceding sections, derivatives of this compound have shown inhibitory activity against key enzymes in the inflammatory pathway, namely cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov

In addition to these, a closely related class of compounds, 2-benzylidenebenzofuran-3(2H)-ones (aurones), has been explored as inhibitors of alkaline phosphatase (AP). researchgate.net In one study, a series of these compounds were synthesized and evaluated for their inhibitory potential against AP. Several of the synthesized aurones exhibited excellent inhibitory activity, with some compounds showing IC50 values in the low micromolar range, even surpassing the activity of the standard inhibitor. researchgate.net Kinetic studies revealed that the most potent derivative inhibited human intestinal alkaline phosphatase (h-IAP) through a non-competitive mechanism. researchgate.net

CompoundAlkaline Phosphatase IC50 (µM)
12 2.163 ± 0.048
15 2.146 ± 0.056
16 2.132 ± 0.034
18 1.154 ± 0.043
20 1.055 ± 0.029
21 2.326 ± 0.059
KH2PO4 (Standard) 2.80 ± 0.065

Table 3: Inhibitory activity of selected 2-benzylidenebenzofuran-3(2H)-one derivatives against alkaline phosphatase. researchgate.net

Chemical Structure Biological Activity Relationships of 5 Benzylidenefuran 2 5h One Derivatives

Impact of Substituent Patterns on Biological Potency

The biological activity of 5-benzylidenefuran-2(5H)-one derivatives can be significantly modulated by the nature and position of substituents on both the benzylidene and furanone rings. Structure-activity relationship (SAR) studies have revealed key patterns that influence the potency of these compounds, particularly their cytotoxicity against cancer cell lines.

One of the most studied areas is the substitution on the aromatic ring of the benzylidene moiety. Research has shown that the introduction of specific functional groups can enhance cytotoxic effects. For instance, the presence of halogen atoms (e.g., chlorine, bromine) or a nitro group on the aromatic ring has been demonstrated to increase cytotoxicity. nih.gov A study evaluating thirty-eight 5-arylidene-2(5H)-furanone derivatives found that 5-(3-nitrobenzylidene)-2(5H)-furanone was among the most potent compounds against various cancer cell lines. nih.gov Similarly, modifications at the C-5 position of the furanone ring with bulky, hydrophobic groups, such as branched alkoxy substituents, have been shown to increase antiproliferative potency. mdpi.comnih.gov

The electronic properties of the substituents also play a crucial role. Electron-withdrawing groups on the benzylidene ring are often associated with higher activity. This suggests that the Michael acceptor character of the exocyclic double bond is important for the biological mechanism, which may involve covalent interactions with biological nucleophiles, such as cysteine residues in proteins.

Conversely, the introduction of large, complex moieties can also lead to highly potent compounds. Derivatives featuring anthraquinone (B42736) and naphthoquinone structures have shown significant cytotoxic activity. nih.gov Specifically, (E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanone was identified as a highly potent cytotoxic agent. nih.gov This indicates that extending the structure to include additional pharmacophoric elements can dramatically enhance biological effects. Furthermore, creating dimeric structures, such as bis-2(5H)-furanone derivatives linked by a benzidine (B372746) core, has yielded compounds with significant inhibitory activity against glioma cells, suggesting that DNA may be a potential target. nih.gov

Table 1: Impact of Benzylidene Ring Substituents on Cytotoxicity of this compound Derivatives

Compound Substituent (R) Relative Cytotoxicity Key Finding Reference
Unsubstituted -H Baseline Parent compound for comparison. nih.gov
Halogenated -Cl, -Br Increased Halogen introduction enhances potency. nih.gov
Nitro-substituted 3-NO₂ Significantly Increased Nitro group at meta position is highly effective. nih.gov
Naphthoquinone Naphthoquinone moiety Potent Fused aromatic systems can increase activity. nih.gov
Anthraquinone 1,4-dimethoxy-9,10-dioxo-anthracenyl Most Potent Bulky, functionalized aromatic systems show high potency. nih.gov

Influence of Stereochemistry on Biological Efficacy

Stereochemistry is a critical determinant of the biological activity of chiral molecules, influencing everything from target binding to metabolic stability. numberanalytics.commdpi.com For this compound derivatives, two main stereochemical aspects are of primary importance: the geometric isomerism (E/Z) of the exocyclic double bond and the chirality of any stereocenters within the molecule.

The geometric configuration of the benzylidene group significantly affects how the molecule presents itself to its biological target. The E and Z isomers can have different shapes, steric profiles, and electronic distributions, leading to different binding affinities and biological responses. nih.gov While many synthetic procedures yield a mixture of isomers or predominantly the more thermodynamically stable isomer, stereoselective syntheses have been developed to isolate specific geometric isomers. nih.govunimi.it For example, the vinylogous Mukayama aldol (B89426) reaction can be controlled to produce the (Z)-isomer of 5-(3′,4′-bis(benzyloxy)benzylidene)furan-2(5H)-one. unimi.it Although direct comparisons of the biological activity of E/Z isomers of the parent compound are not extensively detailed in the provided literature, it is a well-established principle in medicinal chemistry that such isomers can exhibit markedly different potencies. nih.gov Computational studies on related nostoclide analogues have shown that the relative stability of E and Z isomers can vary depending on the substitution pattern. nih.gov

Chirality in derivatives, introduced for instance by substituents on the furanone ring or on the benzylidene side chain, adds another layer of complexity and specificity. The enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties. mdpi.com Studies on other chiral furanones have demonstrated that individual enantiomers can possess distinct biological activities. nih.govnih.govresearchgate.net For example, in a series of chiral 2(5H)-furanone sulfones, the specific stereochemistry derived from l-borneol was crucial for potent activity against Staphylococcus aureus. nih.gov This highlights that the three-dimensional arrangement of atoms is fundamental for precise molecular recognition at the target site. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. mdpi.com

Table 2: Key Stereochemical Considerations for Biological Activity

Stereochemical Feature Description Impact on Biological Efficacy Reference
Geometric Isomerism (E/Z) Configuration of the exocyclic double bond. Affects molecular shape and target binding affinity. Different isomers can have different potencies. nih.govnih.gov
Chirality (R/S) Presence of stereocenters in derivatives. Enantiomers can exhibit different biological activities, potencies, and metabolic profiles due to stereospecific interactions with biological targets. nih.govmdpi.com

Pharmacophore Identification and Design Principles

Pharmacophore modeling is a cornerstone of rational drug design, aiming to identify the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. nih.gov A pharmacophore model represents the crucial functionalities required for a compound's activity and serves as a blueprint for designing new, potentially more potent molecules. nih.govnih.gov

For the this compound scaffold, several key features constitute its pharmacophore, particularly for anticancer activity. The core structure itself, the α,β-unsaturated lactone (butenolide ring), is a critical feature. This moiety acts as a Michael acceptor, a reactive site that can form covalent bonds with nucleophilic residues (like cysteine) in target proteins, leading to their irreversible inhibition.

The key pharmacophoric features can be summarized as:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the lactone ring is a primary hydrogen bond acceptor.

A Michael Acceptor Site: The conjugated system of the furanone ring and the exocyclic double bond provides reactivity towards nucleophiles.

A Hydrophobic/Aromatic Region: The benzylidene ring serves as a crucial hydrophobic and aromatic feature that can engage in van der Waals, pi-pi stacking, or hydrophobic interactions within a receptor's binding pocket.

The design principles for new this compound derivatives are derived directly from the structure-activity relationships and the identified pharmacophore. The goal is to optimize the molecule's interaction with its target while improving its pharmacological properties. Key principles include:

Modulation of Reactivity: The electrophilicity of the Michael acceptor can be fine-tuned by adding electron-withdrawing or electron-donating substituents to the benzylidene ring. Electron-withdrawing groups generally enhance reactivity and potency, but this must be balanced to avoid excessive non-specific reactivity and potential toxicity. nih.gov

Exploitation of Binding Pockets: The benzylidene ring can be substituted to optimize interactions with specific sub-pockets of the target protein. Adding hydrophobic groups, hydrogen bond donors/acceptors, or charged moieties can enhance binding affinity and selectivity. mdpi.com

These principles guide medicinal chemists in the systematic modification of the lead compound to develop analogues with improved efficacy, selectivity, and drug-like properties. nih.govugm.ac.id

Role of 5 Benzylidenefuran 2 5h One and Its Furanone Core in Chemical Biology and Drug Discovery Research

Naturally Occurring Furanone Analogues and their Bioactivities

The furanone core is a common feature in a variety of natural products isolated from plants, fungi, marine organisms, and even produced during food processing. researchgate.netnih.govnih.gov These compounds play diverse roles in nature, from signaling molecules to defense agents.

One of the most well-known groups of naturally occurring furanones is the halogenated furanones produced by the red seaweed Delisea pulchra. nih.govnih.gov These compounds, such as (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, are known to interfere with bacterial communication, a process called quorum sensing (QS). nih.govresearchgate.net By disrupting QS, these furanones can prevent the formation of bacterial biofilms, which are communities of bacteria that are notoriously resistant to antibiotics. nih.govresearchgate.net Mechanistic studies have shown that these brominated furanones can covalently modify and inactivate the LuxS enzyme, which is responsible for producing a key signaling molecule in many bacteria. nih.gov

Furanones are also found in the fungal kingdom. researchgate.net For instance, compounds like diplofuranone A and sapinofuranones, isolated from fungi, have demonstrated phytotoxic, antifungal, and antibacterial properties. researchgate.net

In the realm of food chemistry, several furanones are recognized as important flavor and aroma compounds. nih.govnih.gov 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, is a key flavor component in fruits like strawberries and pineapples and is also formed during the Maillard reaction in cooked foods. nih.govnih.gov Beyond its sensory properties, HDMF has been noted for its antioxidant activity, comparable to that of ascorbic acid. nih.gov Ascorbic acid (Vitamin C) itself is a vital furanone derivative, biosynthesized from sugars in plants. nih.gov

Some furanones also function as pheromones. For example, 5-Methyl-4-hydroxy-3(2H)-furanone acts as a male pheromone in the cockroach Eurycolis florionda. nih.gov While some food-derived furanones have shown mutagenic properties in laboratory tests, they have also demonstrated potent anti-carcinogenic effects in animal studies, protecting against known cancer-inducing agents. nih.gov

Naturally Occurring FuranoneSourceBioactivity
Brominated FuranonesRed seaweed (Delisea pulchra)Anti-biofilm, Quorum sensing inhibition nih.govnih.govresearchgate.net
Diplofuranone A, SapinofuranonesFungiPhytotoxic, Antifungal, Antibacterial researchgate.net
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)Fruits (Strawberries, Pineapples), Cooked FoodsFlavor/Aroma, Antioxidant nih.govnih.gov
Ascorbic Acid (Vitamin C)PlantsVitamin, Antioxidant nih.gov
5-Methyl-4-hydroxy-3(2H)-furanoneCockroach (Eurycolis florionda)Pheromone nih.gov
SotolonFoods (produced from amino acids)Flavor/Aroma nih.gov

Synthetic Furanones as Lead Compounds in Medicinal Chemistry Research

The furanone nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net This has spurred the synthesis of a vast number of furanone derivatives as lead compounds for drug discovery. taylorfrancis.com Synthetic modifications of the basic furanone ring have yielded compounds with enhanced potency and selectivity for various therapeutic areas, including oncology, inflammation, and infectious diseases. nih.govresearchgate.net

In cancer research, synthetic furanones have shown significant promise. rsc.orgnih.govnih.gov For example, novel rhein–piperazine–furanone hybrids were designed and synthesized, demonstrating potent cytotoxicity against human lung cancer cells. rsc.org One hybrid compound, 5e , was found to be 46 times more toxic to A549 lung cancer cells than the parent compound rhein, while showing good selectivity and lower toxicity to normal lung cells. rsc.org This compound was identified as a leading candidate for anti-lung cancer drugs. rsc.org Another study focused on bis-2(5H)-furanone derivatives, which were evaluated for their antitumor activities. nih.gov A specific derivative, 4e , exhibited significant inhibitory activity against C6 glioma cells by inducing cell cycle arrest at the S-phase and interacting with DNA, suggesting that DNA could be a potential target. nih.gov Furthermore, simple 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one (mucochloric acid) have been synthesized and found to possess selective cytotoxicity towards non-small cell lung cancer cells. nih.gov

The furanone scaffold has also been exploited to develop new antimicrobial agents. researchgate.net Many synthetic 2(5H)-furanone derivatives have been reported to inhibit biofilm formation by a range of pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net The presence of halogen atoms on the furanone ring is often a key feature for this activity. researchgate.net Some synthetic furanones have also been shown to potentiate the activity of existing antibiotics, offering a strategy to combat antibiotic resistance. researchgate.net

Synthetic Furanone DerivativeTherapeutic Target/ApplicationKey Research Finding
Rhein–piperazine–furanone hybridsLung Cancer (A549 cells)Hybrid 5e showed an IC50 of 5.74 μM, 46-fold more potent than the parent compound rhein. rsc.org
Bis-2(5H)-furanone derivativesGlioma (C6 cells)Compound 4e showed an IC50 of 12.1 μM and induced S-phase cell cycle arrest. nih.gov
3,4,5-Trisubstituted 2(5H)-furanonesLiver & Breast Cancer (HEPG2 & MCF7 cells)A synthesized carboxylate derivative showed IC50 values of 0.002 µM against both cell lines. nih.gov
5-alkoxy derivatives of mucochloric acidNon-small cell lung cancer (A549)Derivatives with branched alkoxy groups demonstrated the highest anticancer properties. nih.gov
Halogenated 2(5H)-furanonesBacterial Biofilm InhibitionActively studied to repress biofilm formation in various pathogenic bacteria. researchgate.net

Furanones as Building Blocks for Complex Bioactive Molecules

Beyond their direct use as therapeutic agents, furanones serve as versatile and valuable building blocks in organic synthesis for the construction of more complex bioactive molecules. nih.govwikipedia.org The inherent reactivity of the furanone ring allows for a variety of chemical transformations, making it a useful starting material, or "synthon," for creating other heterocyclic systems. nih.govwikipedia.org

For instance, 5-Hydroxy-2(5H)-furanone is considered a potent four-carbon building block for synthesizing various heterocycles. wikipedia.org The chemical structure of furanones, often featuring a reactive α,β-unsaturated lactone system, provides multiple sites for functionalization. a2bchem.com

A clear example of this utility is the use of 2-furanone derivatives as precursors for the synthesis of other heterocyclic compounds. nih.gov In one study, 2-furanone derivatives were reacted with ammonium (B1175870) acetate (B1210297) to produce pyrrol-2-one derivatives. nih.gov These newly synthesized pyrrol-2-ones were then evaluated for their potential as anti-inflammatory agents. nih.gov This demonstrates a synthetic strategy where the furanone ring is used as a scaffold to be transformed into a different heterocyclic core, thereby expanding the chemical space for drug discovery.

The synthesis of 5-benzylidenefuran-2(5H)-one itself highlights the importance of the furanone core as a foundational structure. mdpi.com This γ-alkylidenebutenolide moiety is a feature of a large class of bioactive natural products, and the ability to stereoselectively prepare this core structure is crucial for the synthesis of these more complex natural products and their analogues. mdpi.com The furanone, therefore, acts as a key intermediate, enabling chemists to access a wider range of potentially therapeutic molecules.

Q & A

Q. What are the common synthetic routes for preparing 5-Benzylidenefuran-2(5H)-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation between furan-2(5H)-one derivatives and benzaldehyde derivatives. For example, using catalytic bases like piperidine or organocatalysts under reflux in polar aprotic solvents (e.g., DMF) typically achieves yields of 60–80%. Solvent choice and catalyst loading significantly affect reaction efficiency; anhydrous conditions minimize side reactions like hydrolysis . Characterization via 1H^1H-NMR (δ 5.80–7.12 ppm for benzylidene protons) and IR (C=O stretch at ~1770 cm1^{-1}) confirms product purity .

Q. How can researchers validate the purity of this compound, and what analytical techniques are essential?

Methodological Answer: Combine chromatographic (HPLC, TLC) and spectroscopic methods:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
  • NMR : Confirm absence of residual solvents (e.g., DMSO) and byproducts via 1H^1H- and 13C^{13}C-NMR.
  • Mass Spectrometry : HRMS (ESI+) verifies molecular ion peaks matching the theoretical mass (e.g., C11_{11}H8_{8}O2_{2}: 172.0524) .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

Methodological Answer: Discrepancies often arise from structural variations (e.g., substituents on the benzylidene group) or assay conditions. To resolve contradictions:

Structural Optimization : Synthesize analogs with controlled substituents (e.g., electron-withdrawing vs. donating groups) and compare activities.

Dose-Response Studies : Use standardized assays (e.g., enzyme inhibition IC50_{50}) across multiple cell lines.

Computational Modeling : Perform molecular docking to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases .

Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?

Methodological Answer: The electron-deficient furanone ring acts as a dienophile, favoring endo selectivity with electron-rich dienes. Density Functional Theory (DFT) calculations reveal transition-state stabilization via secondary orbital interactions between the benzylidene substituent and the diene. Experimental validation using 1H^1H-NMR kinetic studies under varying temperatures (25–80°C) confirms activation energy differences between regioisomers .

Q. How do solvent and catalyst systems impact the scalability of this compound synthesis?

Methodological Answer:

  • Solvent : Switch from DMF (high boiling point, difficult removal) to ethanol/water mixtures for greener synthesis, though yields may drop by 10–15%.
  • Catalyst : Replace homogeneous bases (e.g., piperidine) with heterogeneous catalysts (e.g., Mg-Al hydrotalcite) to enable catalyst recycling and reduce waste.
  • Scale-Up Challenges : Monitor exothermicity during benzaldehyde addition to avoid thermal degradation. Use flow chemistry for improved heat and mass transfer .

Data Interpretation and Optimization

Q. What strategies mitigate side reactions during the synthesis of this compound analogs?

Methodological Answer:

  • Byproduct Formation : Hydrolysis of the furanone ring can occur in protic solvents. Use anhydrous conditions and molecular sieves to suppress this.
  • Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (from ethanol) to isolate the desired product.
  • Real-Time Monitoring : Use in-situ IR to track carbonyl group consumption and optimize reaction termination .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

Core Modifications : Vary substituents on the benzylidene group (e.g., halogen, methoxy) and assess bioactivity.

Pharmacophore Mapping : Use X-ray crystallography or NMR-based conformational analysis to identify critical hydrogen-bonding motifs.

Biological Assays : Test analogs against target-specific models (e.g., antimicrobial disk diffusion, anticancer MTT assays) and correlate results with computed logP and polar surface area .

Computational and Theoretical Approaches

Q. What computational tools predict the reactivity of this compound in photochemical reactions?

Methodological Answer:

  • TD-DFT : Predicts UV-Vis absorption spectra to identify photoactive states.
  • Molecular Dynamics : Simulates excited-state behavior to optimize light-driven cycloadditions.
  • Software : Gaussian 16 or ORCA for quantum calculations; VMD for visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.